molecular formula C13H11ClO4S B14630772 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride CAS No. 53446-35-8

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14630772
CAS No.: 53446-35-8
M. Wt: 298.74 g/mol
InChI Key: IVZDLLIJROGGHC-UHFFFAOYSA-N
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Description

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO4S It is a derivative of naphthalene, characterized by the presence of acetyl, methoxy, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 6-acetyl-8-methoxynaphthalene followed by chlorination. The sulfonation can be achieved using sulfuric acid or oleum, while the chlorination step is often carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Sulfuric Acid (H2SO4): Employed in sulfonation reactions.

    Amines, Alcohols, Thiols: Act as nucleophiles in substitution reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxynaphthalene-2-sulfonyl chloride
  • 6-Chloro-2-naphthyl sulfonyl chloride
  • 2-Chloroquinoline-6-sulfonyl chloride

Uniqueness

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride is unique due to the presence of both acetyl and methoxy groups on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where these functional groups are required .

Properties

CAS No.

53446-35-8

Molecular Formula

C13H11ClO4S

Molecular Weight

298.74 g/mol

IUPAC Name

6-acetyl-8-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C13H11ClO4S/c1-8(15)10-6-9-4-3-5-12(19(14,16)17)13(9)11(7-10)18-2/h3-7H,1-2H3

InChI Key

IVZDLLIJROGGHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1)C=CC=C2S(=O)(=O)Cl)OC

Origin of Product

United States

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